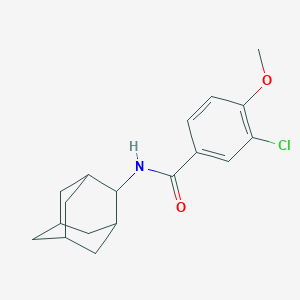
N-(2-adamantyl)-3-chloro-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-adamantyl)-3-chloro-4-methoxybenzamide is a chemical compound that belongs to the class of adamantane derivatives. It is a potential drug candidate that has been extensively studied for its therapeutic applications in various diseases.
作用機序
The mechanism of action of N-(2-adamantyl)-3-chloro-4-methoxybenzamide involves the inhibition of specific signaling pathways that are involved in the pathogenesis of various diseases. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, it has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. Moreover, it has been demonstrated to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and reduction of oxidative stress. It has been reported to inhibit the expression of various oncogenes, such as c-Myc and Cyclin D1, which are involved in the regulation of cell growth and division. Additionally, it has been demonstrated to induce the expression of pro-apoptotic genes, such as Bax and Bad, and inhibit the expression of anti-apoptotic genes, such as Bcl-2 and Bcl-xL. Moreover, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Furthermore, it has been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
N-(2-adamantyl)-3-chloro-4-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized and purified, and its structure can be modified to improve its pharmacological properties. However, it also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, its mechanism of action is not fully understood, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research on N-(2-adamantyl)-3-chloro-4-methoxybenzamide. One of the potential areas of application is cancer therapy, where it can be used as a single agent or in combination with other drugs to enhance the efficacy of treatment. Another potential area of application is inflammation and autoimmune disorders, where it can be used to suppress the overactive immune response. Moreover, it can be investigated for its neuroprotective potential in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, its structure can be modified to improve its pharmacological properties, such as solubility and bioavailability. Finally, its mechanism of action can be further elucidated to identify new targets for drug development.
合成法
The synthesis of N-(2-adamantyl)-3-chloro-4-methoxybenzamide involves the reaction of 2-adamantanone with 3-chloro-4-methoxybenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. The purity of the product can be increased by recrystallization from an appropriate solvent.
科学的研究の応用
N-(2-adamantyl)-3-chloro-4-methoxybenzamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been reported to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C18H22ClNO2 |
|---|---|
分子量 |
319.8 g/mol |
IUPAC名 |
N-(2-adamantyl)-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C18H22ClNO2/c1-22-16-3-2-12(9-15(16)19)18(21)20-17-13-5-10-4-11(7-13)8-14(17)6-10/h2-3,9-11,13-14,17H,4-8H2,1H3,(H,20,21) |
InChIキー |
JWRQMIBYTADTDV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)Cl |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,5-dichloro-2-methoxyphenyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278366.png)
![N-[2-(difluoromethoxy)phenyl]-3-propoxybenzamide](/img/structure/B278368.png)
![5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide](/img/structure/B278370.png)
![N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide](/img/structure/B278371.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B278372.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B278373.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B278374.png)
![4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide](/img/structure/B278377.png)
![5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B278378.png)
![N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B278383.png)
![2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide](/img/structure/B278385.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B278387.png)

![2,4-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278389.png)